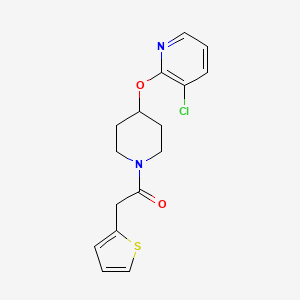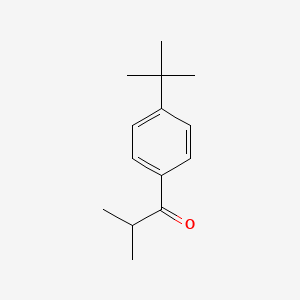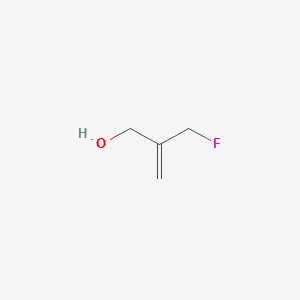
2-(Fluoromethyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Fluoromethyl)prop-2-en-1-ol” is an organic compound with the molecular formula C4H7FO . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H7FO/c1-4(2-5)3-6/h6H,1-3H2 . This indicates that the compound contains four carbon atoms, seven hydrogen atoms, one fluorine atom, and one oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound has a molecular weight of 90.1 . More specific physical and chemical properties are not detailed in the available sources.Scientific Research Applications
Fluorinating Agents and Organic Synthesis
One of the primary applications of fluorinated compounds involves their role as fluorinating agents in organic synthesis. Takaoka et al. (1979) found that the reaction products of F-propene and dialkylamines, which may include or relate to 2-(Fluoromethyl)prop-2-en-1-ol, are useful fluorinating agents for alcohols and carboxylic acids. These reagents were noted for their ease of preparation and stability compared to other fluorinating agents, such as the Yarovenko reagent (A. Takaoka, H. Iwakiri, N. Ishikawa, 1979).
Photoredox Catalysis in Fluoromethylation
Photoredox catalysis has emerged as a powerful tool for fluoromethylation reactions, including the introduction of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into organic molecules. Koike and Akita (2016) discussed the development of catalytic systems for the fluoromethylation of carbon-carbon multiple bonds, highlighting the use of stable and easy-to-use electrophilic fluoromethylating reagents. This research underscores the importance of fluorinated compounds in synthesizing organofluorine compounds, which are prevalent in pharmaceuticals and agrochemicals (T. Koike, M. Akita, 2016).
Fluorescent Probes and Sensors
Fluorinated compounds also find applications in the development of fluorescent probes and sensors. For instance, a coumarin-based fluorogenic probe bearing a 2-picolyl unit was developed for the selective and sensitive detection of Cu(2+) ions in biological systems. This research demonstrates the utility of fluorinated compounds in designing tools for biological and chemical sensing (H. Jung et al., 2009).
Properties
IUPAC Name |
2-(fluoromethyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c1-4(2-5)3-6/h6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAQVQKANADWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2666973.png)
![{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride](/img/structure/B2666974.png)
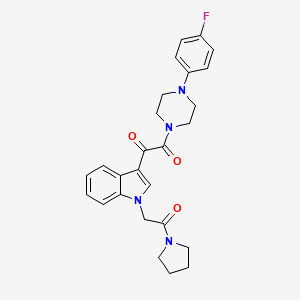
![Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2666977.png)
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2666978.png)
![4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2666981.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide](/img/structure/B2666987.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2666990.png)
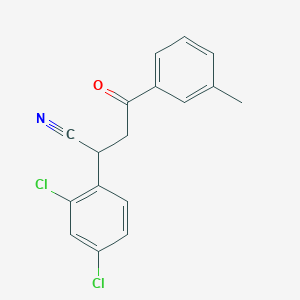
![1-(3-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2666992.png)
